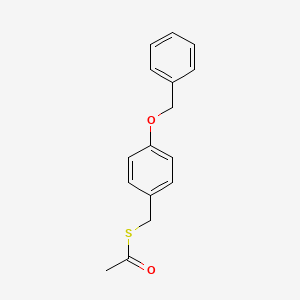

S-4-(benzyloxy)benzyl ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

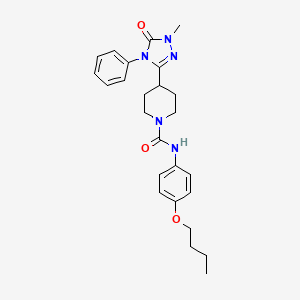

The molecular structure of “S-4-(benzyloxy)benzyl ethanethioate” consists of 16 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The average mass of the molecule is 272.36 Da.Physical And Chemical Properties Analysis

“S-4-(benzyloxy)benzyl ethanethioate” has a density of 1.2±0.1 g/cm3, a boiling point of 387.9±35.0 °C at 760 mmHg, and a flash point of 162.4±16.0 °C . It also has a molar refractivity of 78.3±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 225.5±3.0 cm3 .Applications De Recherche Scientifique

Anticancer Activity

The compound has shown promise as an EGFR-TK inhibitor . EGFR (epidermal growth factor receptor) is a tyrosine kinase that plays a crucial role in cancer development. Overexpression of EGFR is associated with several human cancers, including breast, liver, colon, and prostate cancers . The compound’s inhibition of EGFR-TK makes it a potential candidate for anticancer drug development. Notably, compound 10c demonstrated potent anticancer activity against various cancer cell lines, with an IC50 range of 1.82 to 5.55 μM. It was also safe toward normal cells compared to the reference drug doxorubicin .

EGFR-TK Inhibition

Compounds 5a and 10b exhibited remarkable EGFR-TK inhibition, with IC50 values of 0.09 and 0.16 μM, respectively, compared to the standard drug gefitinib (IC50 = 0.04 μM). Additionally, compound 5a displayed good activity against HER3 and HER4, other members of the EGFR family, with IC50 values of 0.18 and 0.37 μM, respectively .

Mitochondrial Apoptosis Induction

In studies on HepG-2 cells, compound 5a induced mitochondrial apoptotic pathways and increased the accumulation of reactive oxygen species (ROS). These findings suggest its potential as an apoptosis-inducing agent in cancer therapy .

Drug-Likeness and Physicochemical Properties

Both compounds 5a and 10b exhibited promising drug-likeness and favorable physicochemical properties, making them attractive candidates for further drug development .

Synthesis and Characterization

The compound can be synthesized via bromination, benzyl protection, and halogen exchange reactions. Improved yield and easy purification methods have been developed, enhancing its practical utility .

Antifungal Activity

Newly synthesized derivatives of this compound were screened for in vitro antifungal activity against various yeast and filamentous fungal pathogens. These derivatives demonstrated fungistatic effects, suggesting potential applications in antifungal therapies .

Propriétés

IUPAC Name |

S-[(4-phenylmethoxyphenyl)methyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-13(17)19-12-15-7-9-16(10-8-15)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXWAEIXMMPSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-4-(benzyloxy)benzyl ethanethioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)

![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylpropanamide](/img/structure/B2632103.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoate](/img/structure/B2632107.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)

![Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2632113.png)